molecular formula C18H31Cl2N3O3 B3013860 N-cyclohexyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride CAS No. 1396850-12-6

N-cyclohexyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride

Cat. No. B3013860
M. Wt: 408.36
InChI Key: UEZUWYGPVRJOTH-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . The presence of the furan ring and the cyclohexyl group suggest that this compound could have interesting chemical properties.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A novel series of derivatives related to the chemical structure of interest have been synthesized, demonstrating significant antidepressant and antianxiety activities through various pharmacological evaluations. For example, the design, synthesis, and pharmacological assessment of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds have been reported. These compounds were investigated for their antidepressant activities using Porsolt’s behavioral despair test and for antianxiety activity using the plus maze method, with some derivatives showing promising results (J. Kumar et al., 2017).

Anticonvulsant Potential

Research on benzofuran-acetamide scaffolds as potential anticonvulsant agents highlights the synthesis of derivatives that exhibit anticonvulsant activity at low doses in animal models. Specifically, certain derivatives have shown comparable relative anticonvulsant potency to phenytoin, suggesting these compounds could be explored further for their therapeutic potential in treating seizures (A. Shakya et al., 2016).

Potential Therapeutic Applications

In addition to the specific pharmacological activities mentioned, derivatives of piperazine, including those related to N-cyclohexyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride, have been explored for various therapeutic applications. These include investigations into their efficacy in treating conditions like type 2 diabetes and Alzheimer's disease through in vitro and in silico studies. Certain derivatives have been identified as promising inhibitors of enzymes relevant to these diseases, supported by molecular docking studies, indicating their potential in drug discovery and development (M. Abbasi et al., 2018).

properties

IUPAC Name

N-cyclohexyl-2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3.2ClH/c22-16(17-7-4-12-24-17)13-20-8-10-21(11-9-20)14-18(23)19-15-5-2-1-3-6-15;;/h4,7,12,15-16,22H,1-3,5-6,8-11,13-14H2,(H,19,23);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZUWYGPVRJOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride

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